molecular formula C12H27NO3S B8568973 4-(Octylamino)butane-1-sulfonic acid CAS No. 54960-67-7

4-(Octylamino)butane-1-sulfonic acid

Cat. No.: B8568973
CAS No.: 54960-67-7
M. Wt: 265.42 g/mol
InChI Key: BGCMJBRUWVPTBI-UHFFFAOYSA-N
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Description

4-(Octylamino)butane-1-sulfonic acid is a synthetic organic compound of interest in materials science and surfactant research. This molecule features a sulfonic acid group, a potent acid catalyst in organic synthesis, and a long-chain octylamino group that imparts amphiphilic properties. The combination of a polar sulfonic acid head and a non-polar hydrocarbon tail suggests potential application in the development of specialized anionic surfactants and emulsifiers . Sulfonic acids of this structural class are investigated for their self-assembling properties and their ability to form lyotropic liquid crystals in cosmetic science, which can improve the spreadability and sensory finish of formulations, providing a smooth, non-sticky feel . The compound is closely related to other 4-aminobutane-1-sulfonic acid derivatives, which serve as key intermediates in medicinal chemistry research . As a biochemical tool, its potential protein-binding characteristics are of interest, analogous to other sulfonic acid Schiff bases whose interactions with proteins like Human Serum Albumin (HSA) are studied using fluorescence spectroscopy and molecular docking models . This compound is provided as a high-purity solid for research purposes exclusively. It is NOT intended for diagnostic, therapeutic, or personal use. Researchers are strongly advised to consult relevant safety data sheets (SDS) prior to handling.

Properties

CAS No.

54960-67-7

Molecular Formula

C12H27NO3S

Molecular Weight

265.42 g/mol

IUPAC Name

4-(octylamino)butane-1-sulfonic acid

InChI

InChI=1S/C12H27NO3S/c1-2-3-4-5-6-7-10-13-11-8-9-12-17(14,15)16/h13H,2-12H2,1H3,(H,14,15,16)

InChI Key

BGCMJBRUWVPTBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The physicochemical and functional properties of sulfonic acid derivatives are heavily influenced by their substituents. Below is a comparison of CABS with structurally similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
CABS Cyclohexylamino C₁₀H₂₁NO₃S 235.34 Hydrophobic cyclohexyl group
4-(Pyridin-2-ylsulfanyl)-butane-1-sulfonic acid Pyridinylsulfanyl C₉H₁₃NO₃S₂ 247.34 Aromatic pyridine and sulfur linkage
4-Phenylbutane-1-sulfonic acid Phenyl C₁₀H₁₄O₃S 214.28 Aromatic phenyl group
4-Oleoylamino-1-butanesulfonic acid (K⁺ salt) Oleoylamino (C₁₈ unsaturated acyl) C₂₂H₄₂KNO₄S* ~480 (estimated) Long unsaturated hydrocarbon chain
4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid Piperazinyl C₁₀H₂₁N₂O₄S 265.35 (calculated) Hydroxyethyl-piperazine moiety

Key Insights :

  • Cyclohexyl vs. Phenyl : CABS’s cyclohexyl group offers greater hydrophobicity than the phenyl variant, enhancing its compatibility with lipid-rich environments .
  • Oleoylamino vs. Cyclohexylamino: The oleoyl substituent introduces surfactant-like properties due to its long unsaturated chain, making it suitable for emulsion-based applications .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property CABS 4-Phenylbutane-1-sulfonic acid 4-(Pyridin-2-ylsulfanyl)-butane-1-sulfonic acid
Molecular Weight 235.34 214.28 247.34
Density 1.171 g/cm³ N/A N/A
Solubility Water-miscible Likely low (aromatic substituent) Moderate (polar pyridine group)
PSA (Polar Surface Area) 74.78 Ų N/A 114.36 Ų

Notes:

  • CABS’s zwitterionic nature and moderate logP (3.05 ) make it uniquely suited for buffering across a wide pH range.

Research Findings and Industrial Case Studies

  • Catalytic Efficiency: Butane-1-sulfonic acid immobilized on Fe₃O₄@SiO₂ nanoparticles demonstrated high catalytic activity in aqueous media, achieving yields >85% for barbituric acid derivatives under mild conditions .
  • Buffer Performance : CABS exhibited superior pH stability (±0.1 units) in mammalian cell cultures compared to traditional buffers like HEPES, attributed to its low temperature sensitivity .
  • Surfactant Potential: Oleoylamino sulfonic acid derivatives showed micelle formation at critical concentrations <1 mM, suggesting utility in detergent formulations .

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves sequential nucleophilic substitutions using 1,4-dibromobutane as the backbone.

Step 1: Amine Alkylation
1,4-Dibromobutane reacts with octylamine in a 1:1 molar ratio under reflux in dimethylformamide (DMF) at 80°C for 12 hours. The primary amine selectively displaces one bromide ion, forming 4-bromo-N-octylbutan-1-amine. Excess dibromobutane minimizes di-substitution, though trace amounts of bis-octylamino byproducts may form.

Step 2: Sulfite Displacement
The intermediate 4-bromo-N-octylbutan-1-amine undergoes sulfonation via reaction with sodium sulfite (Na₂SO₃) in aqueous ethanol at 100°C for 6 hours. Sulfite ions displace the remaining bromide, yielding 4-(octylamino)butane-1-sulfonic acid. The crude product is purified via recrystallization from ethanol/water mixtures, achieving an overall yield of 65%.

Challenges and Optimizations

  • Di-Substitution Byproducts : Controlled stoichiometry (1.2:1 dibromobutane-to-amine ratio) suppresses quaternary ammonium salt formation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous ethanol facilitates sulfite displacement.

Ring-Opening of Butane Sultone

Single-Step Synthesis

Butane sultone (1,4-butane sultone), a strained cyclic sulfonic ester, reacts exothermically with octylamine at room temperature in tetrahydrofuran (THF). The amine attacks the electrophilic β-carbon of the sultone, rupturing the ring to form this compound in 85% yield.

Advantages and Limitations

  • Efficiency : Single-step synthesis with high atom economy.

  • Sultone Availability : Commercial scarcity necessitates in-house synthesis via sulfonation of 1,4-butanediol using chlorosulfonic acid, introducing handling hazards.

Sulfonation of 4-Octylaminobutanol

Stepwise Functionalization

Step 1: Alcohol Synthesis
4-Octylaminobutanol is prepared by alkylating 4-aminobutanol with octyl bromide in the presence of potassium carbonate.

Step 2: Sulfonation
The alcohol undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0°C, followed by gradual warming to room temperature. The reaction affords the target compound in 50% yield after neutralization and extraction.

Practical Considerations

  • Side Reactions : Competing sulfation or over-sulfonation necessitates precise temperature control.

  • Acid Sensitivity : The amine group is protonated under acidic conditions, requiring post-synthesis neutralization.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Steps 212
Key Reagents 1,4-DibromobutaneButane sultone4-Octylaminobutanol
Yield 65%85%50%
Scalability HighModerateLow
Byproducts Di-substituted saltsNone significantSulfated derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Octylamino)butane-1-sulfonic acid, and how can impurities be minimized?

  • Methodological Answer : Synthesis typically involves sulfonation of the precursor amine, followed by purification via ion-exchange chromatography or recrystallization. Key steps include:

  • Amine functionalization : Reacting octylamine with a sulfonating agent (e.g., sulfuric acid derivatives) under controlled pH (8–10) to avoid over-sulfonation .
  • Purification : Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) to isolate the product .
  • Common impurities : Unreacted octylamine or sulfonate byproducts. Monitor via TLC (silica gel, ethanol:ammonia 9:1) or NMR .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR (DMSO-d6, 400 MHz) detects characteristic peaks: δ 1.2–1.6 ppm (octyl chain CH2), δ 2.8–3.2 ppm (sulfonic acid proton), and δ 3.4–3.8 ppm (amine protons). Cross-verify with ¹³C NMR for sulfonate carbon at ~50 ppm .
  • Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak [M-H]⁻ at m/z 294.2 .
  • Elemental analysis : Target composition: C, 52.1%; H, 9.2%; N, 4.8%; S, 11.1% (theoretical) .

Advanced Research Questions

Q. How can this compound be functionalized for targeted drug delivery in tumor microenvironments?

  • Methodological Answer :

  • Conjugation strategies : Link the sulfonic acid group to tumor-targeting ligands (e.g., folate or peptides) via carbodiimide coupling (EDC/NHS chemistry). Optimize pH-dependent release using labile linkers (e.g., hydrazone bonds) .
  • In vitro validation : Test cellular uptake in cancer cell lines (e.g., HeLa) using fluorescently tagged derivatives. Compare efficacy against non-targeted analogs .
  • Data contradiction resolution : If solubility issues arise (e.g., aggregation in physiological buffers), modify the octyl chain length or introduce PEG spacers .

Q. What experimental approaches address discrepancies in reported solubility and stability data for sulfonic acid derivatives?

  • Methodological Answer :

  • Solubility profiling : Conduct systematic studies in buffers (pH 3–10) with ionic strength adjustments (0.1–1.0 M NaCl). Use dynamic light scattering (DLS) to detect micelle formation .
  • Stability under stress : Accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., desulfonation) via LC-MS .
  • Contradiction analysis : Cross-reference data with structurally similar compounds (e.g., perfluorobutane sulfonic acid) to identify trends in sulfonate group reactivity .

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